molecular formula C6H12O2 B14445833 (3R,4S)-3,4-Diethyl-1,2-dioxetane CAS No. 73353-62-5

(3R,4S)-3,4-Diethyl-1,2-dioxetane

Cat. No.: B14445833
CAS No.: 73353-62-5
M. Wt: 116.16 g/mol
InChI Key: PNBGIVLARUKXJI-OLQVQODUSA-N
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Description

(3R,4S)-3,4-Diethyl-1,2-dioxetane is an organic compound characterized by its unique four-membered ring structure containing two oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The stereochemistry of this compound plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Diethyl-1,2-dioxetane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photooxidation of ethyl-substituted alkenes in the presence of a photosensitizer. The reaction is carried out under ultraviolet light, which facilitates the formation of the dioxetane ring. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced photoreactors with precise control over light intensity and wavelength can enhance the efficiency of the photooxidation process. Additionally, the purification of the final product is achieved through techniques such as distillation and chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Diethyl-1,2-dioxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxygenated products.

    Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of diols or other reduced species.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to selectively reduce the dioxetane ring.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides or epoxides, while reduction can yield diols. Substitution reactions can produce a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

(3R,4S)-3,4-Diethyl-1,2-dioxetane has several scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of photochemical reactions and the behavior of dioxetanes under various conditions.

    Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a chemiluminescent agent for imaging and diagnostic applications.

    Industry: this compound is investigated for its potential use in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Diethyl-1,2-dioxetane involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved in these reactions are complex and depend on the specific conditions and environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3,4-Dimethyl-1,2-dioxetane: Similar in structure but with methyl groups instead of ethyl groups.

    (3R,4S)-3,4-Diphenyl-1,2-dioxetane: Contains phenyl groups, leading to different reactivity and applications.

    (3R,4S)-3,4-Diethyl-1,2-dioxolane: A related compound with a five-membered ring structure.

Uniqueness

(3R,4S)-3,4-Diethyl-1,2-dioxetane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and interactions with other molecules

Properties

CAS No.

73353-62-5

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3S,4R)-3,4-diethyldioxetane

InChI

InChI=1S/C6H12O2/c1-3-5-6(4-2)8-7-5/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

PNBGIVLARUKXJI-OLQVQODUSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](OO1)CC

Canonical SMILES

CCC1C(OO1)CC

Origin of Product

United States

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